molecular formula C12H21N3O2 B2446758 1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one CAS No. 2225144-54-5

1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one

Cat. No. B2446758
CAS RN: 2225144-54-5
M. Wt: 239.319
InChI Key: GPDZZTWVRWWWEQ-UHFFFAOYSA-N
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Description

“1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one”, also known as MPMP, is a chemical compound that belongs to the class of piperidines, which are organic nitrogen-based compounds. It has a molecular weight of 239.32 .


Molecular Structure Analysis

The IUPAC name for this compound is 5,5’-azanediylbis(1-methylpiperidin-2-one). The InChI code is 1S/C12H21N3O2/c1-14-7-9(3-5-11(14)16)13-10-4-6-12(17)15(2)8-10/h9-10,13H,3-8H2,1-2H3 . This suggests that the compound contains two piperidin-2-one rings connected by a nitrogen atom, with each ring having a methyl group attached to it.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . Further physical and chemical properties such as boiling point, melting point, and solubility are not available in the current data.

Scientific Research Applications

Chiral Building Block for Piperidine-Related Alkaloids

1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one has been explored as a chiral building block for synthesizing piperidine-related alkaloids. This application is significant in the field of organic chemistry, especially in the synthesis of complex natural products and pharmaceutical compounds. A novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was examined as a promising chiral building block for these alkaloids (Takahata et al., 2002).

Synthesis of Serotonin Receptor Antagonists

Research has been conducted on the microwave-assisted synthesis of novel compounds related to 1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one, which have shown potential as serotonin 5-HT3 receptor antagonists. These findings are important for the development of new drugs targeting serotonin receptors, particularly in the treatment of conditions like irritable bowel syndrome or chemotherapy-induced nausea and vomiting (Mahesh et al., 2004).

Transformation to 3-oxopiperidin-2-ones

The compound has been evaluated for its potential in the transformation of methyl 2-alkoxy-5-amino-4,4-dimethyl-2-pentenoates into 5,5-dimethyl-3-oxopiperidin-2-ones. This process involves the use of concentrated sulfuric acid and is significant for the synthesis of various piperidine derivatives (Dejaegher et al., 2008).

CGRP Receptor Inhibitor Synthesis

A potent calcitonin gene-related peptide (CGRP) receptor antagonist, which includes a structural component similar to 1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one, has been developed. This compound has potential therapeutic applications in treating migraine and other conditions related to CGRP (Cann et al., 2012).

Nitrosation and Mutagenicity Studies

The compound has also been studied in the context of nitrosation reactions, which are critical for understanding the formation of potentially mutagenic and carcinogenic compounds in certain dietary and environmental contexts (Shenoy et al., 1992).

Biological Activity Evaluation

The compound's derivatives have been synthesized and evaluated for antimicrobial and analgesic activities. This research is crucial in the discovery of new drugs with potential applications in treating infections and pain management (Nosova et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. The biological activity of piperidine derivatives can vary widely depending on their specific structure and functional groups .

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H312, H315, H318, H332, and H335 . This indicates that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-14-7-9(3-5-11(14)16)13-10-4-6-12(17)15(2)8-10/h9-10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDZZTWVRWWWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)NC2CCC(=O)N(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one

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